Cas no 899996-53-3 (N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide)

N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide structure
899996-53-3 structure
Product Name:N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
CAS No:899996-53-3
MF:C17H16N2O4S
MW:344.384943008423
CID:5492024
PubChem ID:16803799
Update Time:2025-07-17

N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
    • N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
    • F2750-0004
    • 899996-53-3
    • SR-01000915954-1
    • AKOS024676663
    • 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide
    • SR-01000915954
    • Inchi: 1S/C17H16N2O4S/c1-11-7-9-13(10-8-11)18-16(20)12(2)19-17(21)14-5-3-4-6-15(14)24(19,22)23/h3-10,12H,1-2H3,(H,18,20)
    • InChI Key: STWAJPUYEQBFBO-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC=CC=2C(N1C(C(NC1C=CC(C)=CC=1)=O)C)=O)(=O)=O

Computed Properties

  • Exact Mass: 344.08307817g/mol
  • Monoisotopic Mass: 344.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 605
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 91.9Ų

N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide Pricemore >>

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N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide Related Literature

Additional information on N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Introduction to N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide and Its Significance in Modern Chemical Biology

N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide, with the CAS number 899996-53-3, represents a fascinating compound in the realm of chemical biology and pharmaceutical research. This compound has garnered significant attention due to its unique structural features and potential biological activities. The molecular structure of this amide derivative incorporates a benzothiazole core, which is a well-known pharmacophore in medicinal chemistry, known for its role in various bioactivities including anti-inflammatory, antimicrobial, and anticancer properties.

The benzothiazole scaffold in N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is particularly noteworthy. It is characterized by a trione functional group and a hydroxyl moiety at the 2-position, which can significantly influence its interactions with biological targets. This structural motif has been extensively studied for its ability to modulate enzyme activity and receptor binding. The presence of the 4-methylphenyl group further enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into understanding the interactions of this compound with biological systems. Studies have shown that the benzothiazole core can act as a hydrogen bond acceptor and donor, making it an excellent candidate for designing molecules that interact with proteins and nucleic acids. The trione group within the benzothiazole ring is particularly interesting as it can engage in multiple hydrogen bonding interactions, which is crucial for achieving high affinity binding to biological targets.

In the context of drug discovery, N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has been investigated for its potential therapeutic applications. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. The methylphenyl group is known to enhance binding affinity by increasing hydrophobic interactions with target proteins. Additionally, the hydroxyl group at the 2-position of the benzothiazole ring can participate in hydrogen bonding networks, further stabilizing the enzyme-inhibitor complex.

The synthesis of N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps include the formation of the benzothiazole ring system followed by functionalization at the 2-position with a propanamide moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule efficiently.

The pharmacological profile of N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has been evaluated through in vitro assays that measure its interaction with various biological targets. These studies have revealed promising activities against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. The compound's ability to inhibit these enzymes suggests its potential as an anti-inflammatory agent. Furthermore, its interaction with other therapeutic targets has been explored to identify novel pharmacological applications.

The development of new drug candidates relies heavily on understanding their metabolic stability and pharmacokinetic properties. N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has been subjected to metabolic studies to assess its susceptibility to enzymatic degradation. These studies have provided insights into possible metabolic pathways and have helped in designing derivatives with improved stability and bioavailability.

The role of N-(4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,benzothiazol - - - - - - - - - - - - - - yl)propanamide in addressing unmet medical needs cannot be overstated. Its unique structural features make it a versatile scaffold for developing new therapeutic agents. Ongoing research aims to further elucidate its mechanism of action and explore its potential in treating various diseases.

In conclusion,N-(4-methylphenyl)- (899996) represents a significant advancement in chemical biology and pharmaceutical research. Its intricate structure, promising biological activities, and potential therapeutic applications make it a valuable compound for further study。 As research continues, we can expect more insights into its mechanisms of action and new opportunities for drug development。

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